molecular formula C8H6BrIN2 B12834752 4-Bromo-3-iodo-1-methyl-1H-indazole

4-Bromo-3-iodo-1-methyl-1H-indazole

Cat. No.: B12834752
M. Wt: 336.95 g/mol
InChI Key: QKYJDZHYMMNJIE-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-methyl-1H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 4, an iodine atom at position 3, and a methyl group at position 1 of the indazole core. The iodine atom enhances its suitability for crystallographic studies (via heavy-atom effects) and radioimaging applications, while the bromine and methyl groups influence electronic and steric properties .

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

4-bromo-3-iodo-1-methylindazole

InChI

InChI=1S/C8H6BrIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3

InChI Key

QKYJDZHYMMNJIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-1-methyl-1H-indazole typically involves the bromination and iodination of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with bromine and iodine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-3-iodo-1-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine substitutions can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

4-Bromo-3-methyl-1H-indazole (CAS: 1159511-73-5)
  • Molecular Formula : C₈H₇BrN₂
  • Key Features : Bromine at position 4 and methyl at position 3.
  • Applications : Widely used as a building block in organic synthesis and drug discovery .
  • Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling reactions, but the absence of iodine limits its utility in heavy-atom crystallography.
5-Bromo-3-iodo-6-methyl-1H-indazole (CAS: 1360954-43-3)
  • Molecular Formula : C₈H₆BrIN₂
  • Key Features : Bromine at position 5, iodine at position 3, and methyl at position 6.
4-Bromo-6-fluoro-3-iodo-1H-indazole (CAS: 887567-87-5)
  • Molecular Formula : C₇H₃BrFIN₂
  • Key Features : Fluorine at position 6 introduces electronegativity, enhancing stability and altering solubility.
  • Applications : Fluorine’s electron-withdrawing effects may improve metabolic stability in drug candidates .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (NMR, IR)
4-Bromo-3-iodo-1-methyl-1H-indazole 337.96 Not reported Expected δ ~2.55 (CH₃), aromatic shifts influenced by Br/I
4-Bromo-3-methyl-1H-indazole 227.06 Not reported δ 2.55 (CH₃), IR: C-Br ~533 cm⁻¹
3-Bromo-4-methyl-7-nitro-1H-indazole 286.09 Not reported Nitro group IR ~1520 cm⁻¹, δ ~8.2 (aromatic H)

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